molecular formula C23H28N4O3 B11362605 N-[1-ethyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-2-(4-methylphenoxy)acetamide

N-[1-ethyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-2-(4-methylphenoxy)acetamide

Cat. No.: B11362605
M. Wt: 408.5 g/mol
InChI Key: FYXPTTRXRFGMAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-ethyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-2-(4-methylphenoxy)acetamide is a complex organic compound that features a benzimidazole core, a morpholine ring, and a phenoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-ethyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-2-(4-methylphenoxy)acetamide typically involves multiple steps. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The morpholine ring is then introduced via a Mannich reaction, where formaldehyde and morpholine are reacted with the benzimidazole intermediate. Finally, the phenoxyacetamide group is attached through a nucleophilic substitution reaction involving the appropriate phenol derivative and acetic anhydride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-ethyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole core can be oxidized to form N-oxides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole core would yield N-oxides, while reduction of nitro groups would yield amines.

Scientific Research Applications

N-[1-ethyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-2-(4-methylphenoxy)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-ethyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-ethyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-2-(4-chlorophenoxy)acetamide
  • N-[1-ethyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-2-(4-fluorophenoxy)acetamide

Uniqueness

N-[1-ethyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-2-(4-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and the phenoxyacetamide group, in particular, may enhance its solubility, stability, and biological activity compared to similar compounds .

Properties

Molecular Formula

C23H28N4O3

Molecular Weight

408.5 g/mol

IUPAC Name

N-[1-ethyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C23H28N4O3/c1-3-27-21-9-6-18(24-23(28)16-30-19-7-4-17(2)5-8-19)14-20(21)25-22(27)15-26-10-12-29-13-11-26/h4-9,14H,3,10-13,15-16H2,1-2H3,(H,24,28)

InChI Key

FYXPTTRXRFGMAM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)C)N=C1CN4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.